N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide
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Overview
Description
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an isopropylthio group and a pivalamide group attached to the thiadiazole ring
Preparation Methods
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of thiosemicarbazide with pivaloyl chloride in the presence of a base, followed by cyclization with an appropriate reagent to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The isopropylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Thiadiazole derivatives, including this compound, have been investigated for their potential as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide can be compared with other thiadiazole derivatives, such as:
N-(5-methylthio-1,3,4-thiadiazol-2-yl)pivalamide: Similar structure but with a methylthio group instead of an isopropylthio group.
N-(5-ethylthio-1,3,4-thiadiazol-2-yl)pivalamide: Similar structure but with an ethylthio group instead of an isopropylthio group.
N-(5-phenylthio-1,3,4-thiadiazol-2-yl)pivalamide: Similar structure but with a phenylthio group instead of an isopropylthio group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2-dimethyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS2/c1-6(2)15-9-13-12-8(16-9)11-7(14)10(3,4)5/h6H,1-5H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVECVHIDPRLQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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